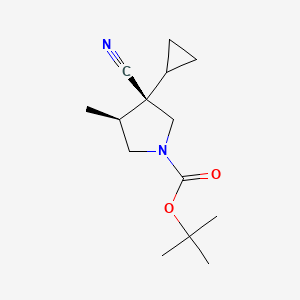
tert-butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a cyano group, and a cyclopropyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach involves the use of N-tert-butoxycarbonyl-L-isoleucinal and allyl bromide as starting materials . The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the cyclopropyl group provides steric hindrance, influencing the compound’s reactivity. The tert-butyl group can enhance the compound’s stability and solubility in organic solvents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 1-tert-butyl-1-methylcyclohexane
Uniqueness
tert-Butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity patterns. The presence of the cyano group, cyclopropyl ring, and tert-butyl group makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C14H22N2O2 |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
tert-butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-10-7-16(12(17)18-13(2,3)4)9-14(10,8-15)11-5-6-11/h10-11H,5-7,9H2,1-4H3/t10-,14-/m1/s1 |
InChI-Schlüssel |
NQUHMTFXZDZSNI-QMTHXVAHSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@]1(C#N)C2CC2)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CN(CC1(C#N)C2CC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)
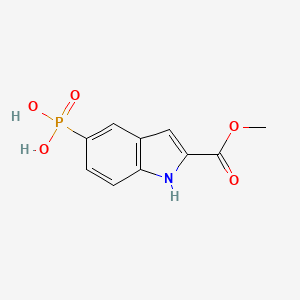
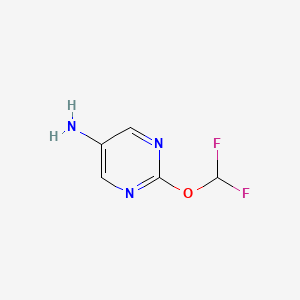

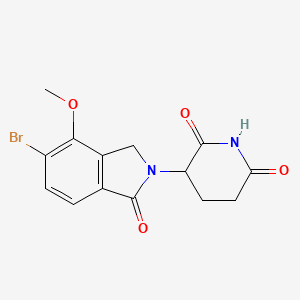

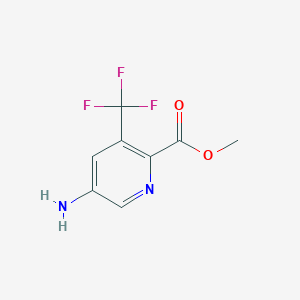
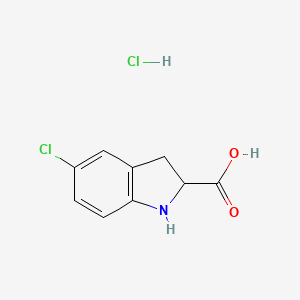

![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)

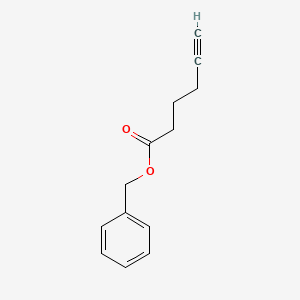
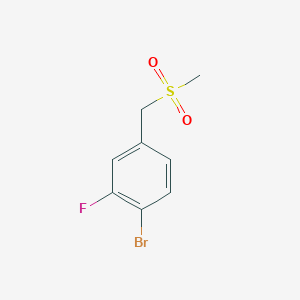
![[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13916982.png)
